molecular formula C19H13N3O7S2 B1677016 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid CAS No. 56990-57-9

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

Cat. No.: B1677016
CAS No.: 56990-57-9
M. Wt: 459.5 g/mol
InChI Key: XGMFVZOKHBRUTL-UHFFFAOYSA-N
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Description

NSC 87877 is a potent inhibitor of protein tyrosine phosphatases, specifically targeting Shp2 and Shp1. It is known for its ability to inhibit dual-specificity phosphatase 26 (DUSP26) as well. The compound has a molecular formula of C19H13N3O7S2 and a molecular weight of 459.45 g/mol .

Mechanism of Action

Target of Action

NSC-87877, also known as 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, primarily targets the protein tyrosine phosphatases SHP-1 and SHP-2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

NSC-87877 acts as a potent, catalytic site-targeting inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . It inhibits these targets with IC50 values of 355 nM and 318 nM respectively . This interaction results in changes in the activity of these proteins, affecting the cellular processes they regulate .

Biochemical Pathways

The inhibition of SHP-1 and SHP-2 by NSC-87877 affects several biochemical pathways. It has been shown to inhibit EGF-induced Erk1/2 activation . Additionally, it has been found to inhibit the function of dual-specificity phosphatase 26 (DUSP26), which is involved in the regulation of key cellular processes .

Pharmacokinetics

It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of SHP-1, SHP-2, and DUSP26 by NSC-87877 has several effects at the molecular and cellular levels. It has been shown to increase p53 phosphorylation and activation, leading to increased activation of downstream p38 effector proteins . This results in poly ADP ribose polymerase/caspase-3 cleavage, leading to apoptosis . In neuroblastoma cell lines, NSC-87877 treatment resulted in decreased tumor growth and increased p53 and p38 activity .

Biochemical Analysis

Biochemical Properties

NSC-87877 is a cell-permeable inhibitor that targets SHP-1 and SHP-2 protein tyrosine phosphatases with IC50 values of 355 nM and 318 nM, respectively . Additionally, NSC-87877 inhibits dual-specificity phosphatase 26 (DUSP26), which plays a role in regulating p53 and p38 MAP kinase pathways . By inhibiting these enzymes, NSC-87877 can modulate phosphorylation states of various proteins, thereby influencing multiple signaling cascades.

Cellular Effects

NSC-87877 has been shown to induce apoptosis in neuroblastoma cell lines by inhibiting DUSP26, leading to increased phosphorylation and activation of p53 and p38 MAP kinase . This compound also affects cell signaling pathways by inhibiting SHP-2, which is involved in the activation of Ras and Erk1/2 pathways . These effects result in altered gene expression and cellular metabolism, ultimately leading to reduced cell proliferation and increased cell death in cancer cells.

Molecular Mechanism

At the molecular level, NSC-87877 exerts its effects by binding to the catalytic cleft of SHP-2, thereby inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained activation of downstream signaling pathways such as p53 and p38 MAP kinase . Additionally, NSC-87877 inhibits DUSP26, which further enhances the activation of these pathways and promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NSC-87877 have been observed to change over time. For instance, prolonged treatment with NSC-87877 leads to sustained inhibition of SHP-2 and DUSP26, resulting in continuous activation of p53 and p38 MAP kinase pathways . This sustained activation can lead to long-term effects on cellular function, including increased apoptosis and reduced cell proliferation . NSC-87877 is stable under standard laboratory conditions and retains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of NSC-87877 vary with different dosages. For example, in a murine model of neuroblastoma, a dosage of 30 mg/kg administered intraperitoneally once daily for 15 days resulted in significant inhibition of tumor growth and increased p53 and p38 activity . Higher doses of NSC-87877 have been associated with increased cytotoxicity and adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

NSC-87877 is involved in metabolic pathways that regulate protein phosphorylation and dephosphorylation. By inhibiting SHP-1, SHP-2, and DUSP26, NSC-87877 modulates the activity of key signaling proteins involved in cell growth, differentiation, and apoptosis . This compound also affects metabolic flux and metabolite levels by altering the phosphorylation states of enzymes and other regulatory proteins .

Transport and Distribution

NSC-87877 is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . Once inside the cell, NSC-87877 interacts with target proteins such as SHP-1, SHP-2, and DUSP26, leading to its accumulation in specific cellular compartments where these proteins are localized . This targeted distribution enhances the efficacy of NSC-87877 in modulating cellular signaling pathways.

Subcellular Localization

NSC-87877 is primarily localized in the cytoplasm, where it interacts with its target proteins SHP-1, SHP-2, and DUSP26 . The subcellular localization of NSC-87877 is influenced by the presence of targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for the compound’s activity, as it ensures that NSC-87877 can effectively inhibit its target enzymes and modulate cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 87877 involves multiple steps, starting with the preparation of the core structure, which is a 7-aza-8-hydroxyquinoline compound. The key steps include:

Industrial Production Methods

Industrial production of NSC 87877 follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

NSC 87877 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product of these reactions is NSC 87877 itself, which is characterized by its high purity and specific inhibitory activity .

Scientific Research Applications

NSC 87877 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study protein tyrosine phosphatases and their role in various biochemical pathways.

    Biology: Employed in cell signaling studies to understand the regulation of phosphorylation and dephosphorylation processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where protein tyrosine phosphatases are implicated, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of diagnostic assays and as a reference compound in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC 87877 is unique due to its high specificity and potency in inhibiting Shp2 and Shp1, with IC50 values of 0.318 μM and 0.355 μM, respectively. It also exhibits significant selectivity over other phosphatases, making it a valuable tool in research .

Properties

IUPAC Name

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMFVZOKHBRUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866596
Record name 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56990-57-9
Record name 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-87877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877
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Record name NSC-87877
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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